molecular formula C14H10N4 B2367565 6,11-Dihydroquinoxalino[2,3-b]quinoxaline CAS No. 531-46-4; 55977-58-7

6,11-Dihydroquinoxalino[2,3-b]quinoxaline

Cat. No. B2367565
CAS RN: 531-46-4; 55977-58-7
M. Wt: 234.262
InChI Key: WGKYYZDYHYOKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,11-dihydroquinoxalino[2,3-b]quinoxaline is a quinoxaline derivative.

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • 6,11-Dihydroquinoxalino[2,3-b]quinoxaline derivatives have been investigated for their potential as anticancer and antimicrobial agents. Studies on various substituted quinoxalines, including 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline and 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline, have shown promising results in both areas (Abbas et al., 2017).

Development of Novel Synthetic Methods

  • New methods for synthesizing quinoxaline derivatives, such as solid-phase synthesis using 6-amino-2,3-dichloroquinoxaline on AMEBA resin, have been developed. These methods allow for efficient and versatile production of quinoxaline compounds (Jeon et al., 2005).

Antiviral Applications

  • Quinoxaline derivatives have been explored for their antiviral properties. Ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate and related compounds have been tested against viruses such as HCV, HBV, HSV-1, and HCMV, showing significant antiviral activity (Elzahabi, 2017).

Pesticidal Activities

  • Quinoxaline derivatives have also been investigated for their use as pesticides. Certain compounds have shown a range of activities, including herbicidal, fungicidal, and insecticidal effects. This research opens up possibilities for developing new, effective pesticides (Liu et al., 2020).

Fluorescence and Solid-State Properties

  • The compound 5,12-diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline and its derivatives have been studied for their spectroscopic properties in both solution and solid states. These studies are significant for applications in materials science and photonics (Miura & Yoshioka, 2018).

properties

IUPAC Name

6,11-dihydroquinoxalino[2,3-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKYYZDYHYOKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Dihydroquinoxalino[2,3-b]quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,11-Dihydroquinoxalino[2,3-b]quinoxaline
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Reactant of Route 6
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